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2-Methoxy-d3-3-methylpyrazine

Cat. No.: B1165004
M. Wt: 127.16
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Pyrazine (B50134) Chemistry and its Significance in Diverse Scientific Disciplines

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 4. britannica.comwikipedia.org This structure imparts unique chemical and physical properties that have led to their significance across various scientific fields. britannica.comwikipedia.org Pyrazines are found in nature and are often associated with the aromas of baked and roasted goods. wikipedia.org

The pyrazine ring is a fundamental component of many larger, more complex molecules with significant biological and industrial relevance. britannica.com For instance, derivatives of pyrazines are found in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai In the food and fragrance industries, alkylpyrazines are well-known for their distinct nutty and roasted aromas, making them valuable as flavor enhancers. cymitquimica.comchemimpex.com The biological activities of pyrazine derivatives are also a subject of extensive research, with studies exploring their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aimdpi.com

The Fundamental Role of Stable Isotope Labeling in Chemical and Biochemical Investigations

Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological pathways. wikipedia.org This method involves replacing one or more atoms in a molecule with a non-radioactive isotope of the same element. creative-proteomics.com Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com

The key advantage of stable isotope labeling lies in the ability to differentiate the labeled compound from its unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov In mass spectrometry, the difference in mass between the labeled and unlabeled compounds allows for their distinct detection and quantification. acs.org This is particularly valuable in complex samples where the analyte of interest is present at low concentrations. nih.gov

Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, is a widely used strategy. symeres.com Deuterated compounds are frequently employed as internal standards in quantitative analysis. By adding a known amount of the deuterated analog to a sample, any variations in sample preparation or instrument response that affect the target analyte will also affect the internal standard in a similar manner, leading to more accurate and precise measurements. nih.gov This approach is crucial in fields such as metabolomics, environmental analysis, and food science. symeres.com

Specific Research Relevance and Utility of 2-Methoxy-d3-3-methylpyrazine

This compound is the deuterated form of 2-methoxy-3-methylpyrazine (B1583162), a naturally occurring compound found in foods like burdock and fenugreek. foodb.ca The "d3" in its name indicates that the three hydrogen atoms of the methoxy (B1213986) group have been replaced by deuterium atoms.

The primary and most significant application of this compound is as an internal standard for the quantitative analysis of its non-deuterated counterpart, 2-methoxy-3-methylpyrazine, and other related methoxypyrazines in various matrices. researchgate.netopenagrar.de 2-methoxy-3-alkylpyrazines are potent aroma compounds that contribute to the characteristic flavors of many foods and beverages, including vegetables and wines. oup.comtesisenred.net Due to their very low sensory thresholds, even minute concentrations can significantly impact the flavor profile. tesisenred.net

Accurate quantification of these compounds is therefore essential in food chemistry and quality control. The use of a deuterated internal standard like this compound in methods such as gas chromatography-mass spectrometry (GC/MS) allows for precise and reliable measurement of these important flavor compounds, overcoming challenges posed by complex sample matrices. researchgate.netopenagrar.de For example, it has been successfully used to determine the concentration of 2-methoxy-3-isobutylpyrazine in wine, with detection limits below the olfactory threshold. researchgate.netopenagrar.de

Below is a table summarizing the key chemical properties of the parent compound, 2-Methoxy-3-methylpyrazine.

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 158-159 °C
Refractive Index 1.504-1.508
CAS Number 2847-30-5

Data sourced from references chemimpex.comnih.govchemicalbook.comthegoodscentscompany.com

Properties

Molecular Formula

C6H5D3N2O

Molecular Weight

127.16

Purity

95% min.

Synonyms

2-Methoxy-d3-3-methylpyrazine

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Methoxy D3 3 Methylpyrazine

Design and Optimization of Deuterium (B1214612) Incorporation Techniques

The primary strategy for the synthesis of 2-Methoxy-d3-3-methylpyrazine involves a precursor-based approach, which allows for the precise and regioselective introduction of the deuterium label. This method is generally preferred over direct hydrogen-deuterium exchange on the final molecule, which often lacks selectivity and can lead to a mixture of isotopologues.

Regioselective Deuteration Approaches for Methoxy (B1213986) Group

The regioselective incorporation of a trideuteromethyl (-CD3) group at the methoxy position is most effectively achieved through the methylation of a suitable precursor using a deuterated methylating agent. The precursor of choice is 2-hydroxy-3-methylpyrazine (B25083). This strategy ensures that the deuterium atoms are exclusively located on the methyl group of the methoxy substituent, resulting in the desired this compound.

The reaction is a variation of the Williamson ether synthesis, where the hydroxyl group of 2-hydroxy-3-methylpyrazine is deprotonated to form a pyrazinolate anion, which then acts as a nucleophile, attacking the deuterated methylating agent.

Precursor-Based Synthetic Routes and Isotopic Enrichment

The synthesis of this compound can be outlined in a two-step process:

Synthesis of the Precursor, 2-Hydroxy-3-methylpyrazine: This intermediate can be synthesized through the condensation reaction of an α-amino amide, such as 2-aminopropanamide (B1330713), with a 1,2-dicarbonyl compound like glyoxal. beilstein-journals.org The reaction conditions, including temperature, solvent, and base, are critical for optimizing the yield and purity of the resulting 2-hydroxy-3-methylpyrazine. beilstein-journals.org

Deuterated Methylation: The 2-hydroxy-3-methylpyrazine is then methylated using a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD3I). researchgate.netmcmaster.ca The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the hydroxyl group. The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated methyl iodide used. Commercially available CD3I with high isotopic purity (e.g., >99.5 atom % D) is essential for achieving high isotopic enrichment in the final product.

Scheme 1: Synthesis of this compound from 2-aminopropanamide and glyoxal, followed by deuterated methylation.

Mechanistic Studies of Deuteration Reactions and Side Product Formation

The key deuteration step, the methylation of 2-hydroxy-3-methylpyrazine with deuterated methyl iodide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The pyrazinolate anion, formed by the deprotonation of the hydroxyl group, attacks the electrophilic carbon atom of the deuterated methyl iodide, leading to the displacement of the iodide leaving group and the formation of the C-O bond of the methoxy group.

Kinetic Isotope Effect: While the deuterium atoms are not directly involved in the bond-breaking or bond-forming steps of the SN2 reaction, a secondary kinetic isotope effect may be observed. This effect is generally small for deuterium substitution at a position beta to the reaction center.

Side Product Formation: A potential side reaction in the methylation step is N-methylation. The pyrazine (B50134) ring contains two nitrogen atoms which are also nucleophilic and could potentially react with the deuterated methyl iodide. However, O-methylation is generally favored under basic conditions due to the higher acidity of the hydroxyl proton compared to the N-H protons in the tautomeric amide form of 2-hydroxypyrazine. The choice of base and reaction conditions can be optimized to minimize N-methylation. For instance, using a non-nucleophilic base can help to selectively deprotonate the hydroxyl group.

Another potential side product is the un-deuterated analog, 2-methoxy-3-methylpyrazine (B1583162), if there is any residual protic solvent or moisture in the reaction. Therefore, carrying out the reaction under anhydrous conditions is crucial for maximizing isotopic purity.

Advanced Purification and Isolation Procedures for Isotopic Purity

Achieving high isotopic and chemical purity of this compound is critical for its intended applications, particularly as an internal standard. researchgate.netoeno-one.eusigmaaldrich.com A combination of chromatographic techniques is typically employed for purification.

Chromatographic Methods:

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like methoxypyrazines. nih.govnih.gov The separation of isotopologues by GC is possible due to the subtle differences in their physical properties, a phenomenon known as the isotope effect on retention time. nih.govnih.gov Nonpolar stationary phases often show an inverse isotope effect, where the deuterated compound elutes slightly earlier than its protium (B1232500) counterpart. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be utilized for the purification of this compound. cchmc.org The separation mechanism in HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases.

Purity Analysis:

The isotopic purity of the final product is typically determined by mass spectrometry (MS) , which can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for confirming the structure and assessing the degree and position of deuteration.

The following table summarizes the key analytical techniques used for the purification and characterization of this compound:

TechniquePurposeKey Parameters to OptimizeExpected Outcome
Gas Chromatography (GC) Separation of deuterated and non-deuterated isotopologues.Stationary phase polarity, temperature program, carrier gas flow rate.Baseline separation of this compound from 2-methoxy-3-methylpyrazine.
High-Performance Liquid Chromatography (HPLC) Purification from non-volatile impurities and potential side products.Stationary phase (e.g., C18), mobile phase composition, flow rate.Isolation of a chemically pure fraction of the target compound.
Mass Spectrometry (MS) Determination of isotopic enrichment and confirmation of molecular weight.Ionization method (e.g., EI, CI), mass analyzer resolution.Quantification of the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and verification of the site of deuteration.1H and 13C NMR to confirm the absence of the methoxy proton signal and the presence of the deuterated methyl carbon signal.Unambiguous confirmation of the molecular structure and isotopic labeling pattern.

By employing a carefully designed synthetic strategy and rigorous purification and analytical procedures, this compound can be obtained with high chemical and isotopic purity, making it a valuable tool for a wide range of scientific applications.

Sophisticated Spectroscopic Characterization of 2 Methoxy D3 3 Methylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Isotopic Enrichment

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For 2-Methoxy-d3-3-methylpyrazine, a combination of ¹H, ¹³C, and ²H NMR is employed to confirm its structure and isotopic purity.

High-Resolution ¹H, ¹³C, and ²H NMR Analysis for Structural Elucidation

High-resolution ¹H NMR is the first step in confirming the successful deuteration of the methoxy (B1213986) group. In the spectrum of the non-deuterated parent compound, 2-methoxy-3-methylpyrazine (B1583162), a distinct singlet corresponding to the three methoxy protons (-OCH₃) is typically observed around 3.9-4.0 ppm. nih.govchemicalbook.com The successful synthesis of this compound is confirmed by the absence or significant reduction of this signal, indicating >99% isotopic purity. The remaining signals, corresponding to the pyrazine (B50134) ring protons and the methyl group protons, remain unaffected.

¹³C NMR spectroscopy provides further structural confirmation. The carbon signals of the pyrazine ring and the methyl group are observed at chemical shifts comparable to the non-deuterated analog. nih.gov The key indicator of deuteration is the signal for the methoxy carbon (-OCD₃). Due to the isotopic effect of deuterium, this carbon signal may appear as a multiplet (due to C-D coupling) and can be shifted slightly upfield compared to the non-deuterated compound.

²H (Deuterium) NMR offers direct evidence of the deuterium incorporation. A single resonance is expected in the region characteristic of methoxy groups, confirming that the deuterium atoms are located exclusively on the methoxy group. nih.govhuji.ac.il The narrow chemical shift range and high resolution of ²H NMR make it an excellent tool for verifying the position of the label. huji.ac.il

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the 2-methoxy-3-methylpyrazine Scaffold Data is based on the non-deuterated analog and serves as a reference for identifying the key functional groups.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrazine-H (ring)~7.9-8.1~135-155
-OCH₃~3.9-4.0 (Absent in d3)~53
-CH₃ (ring)~2.5~20
Note: Actual chemical shifts can vary depending on the solvent and instrument.

Multidimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Deuterium Integration

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. libretexts.orgcolumbia.edusdsu.edu For this compound, an HSQC spectrum would show correlations for the ring C-H bonds and the methyl C-H bonds. Crucially, there would be no cross-peak corresponding to the methoxy group, as the protons have been replaced by deuterium, confirming the specific site of labeling. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. libretexts.orgcolumbia.edu This technique is instrumental in establishing the connectivity of the entire molecule. For instance, correlations would be observed between the methyl protons and the adjacent ring carbons, as well as between the ring protons and other carbons in the pyrazine ring. The absence of a correlation from a methoxy signal to the adjacent ring carbon in the ¹H dimension further solidifies the deuteration site.

Mass Spectrometry (MS) Fragmentation Studies and Isotope Effects

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. The non-deuterated 2-methoxy-3-methylpyrazine has a molecular weight of approximately 124.06 g/mol (C₆H₈N₂O). nist.gov The deuterated analog, this compound, will have a molecular weight that is approximately 3 Da (Daltons) higher, corresponding to the replacement of three hydrogen atoms with three deuterium atoms. HRMS can confirm this mass increase with high precision, distinguishing the deuterated species from any residual non-deuterated compound or other impurities. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Deuterium Scrambling

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the parent ion) to generate a series of product ions. This provides detailed structural information. The fragmentation of methoxypyrazines typically involves the loss of neutral molecules like formaldehyde (B43269) (CH₂O) or methyl radicals (•CH₃) from the parent ion. openagrar.decore.ac.uk

For this compound, the fragmentation pathways are altered due to the presence of deuterium. For example, the loss of formaldehyde would instead be the loss of deuterated formaldehyde (CD₂O), resulting in a fragment ion that is 2 Da heavier than the corresponding fragment from the non-deuterated compound. Similarly, the loss of a deuterated methyl radical (•CD₃) would result in a fragment 3 Da heavier. Analyzing these mass shifts in the MS/MS spectrum confirms that the deuterium label is stable on the methoxy group and does not undergo significant "scrambling" (migration to other positions in the molecule) during ionization and fragmentation. nih.gov

Table 2: Expected Mass Shifts in MS/MS Fragmentation of this compound

Neutral Loss Formula Mass (Da) of Loss (Non-deuterated) Mass (Da) of Loss (Deuterated) Resulting Mass Shift
Methyl Radical•CH₃15•CD₃ (18)+3
FormaldehydeCH₂O30CD₂O (32)+2

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Shifts and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the chemical bonds.

Isotopic substitution with deuterium significantly alters the vibrational frequencies of the bonds to which it is attached. libretexts.org This is primarily due to the increased mass of deuterium compared to hydrogen. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. libretexts.org

In the IR and Raman spectra of this compound, the most notable change compared to its non-deuterated counterpart is the shift of the C-H stretching vibrations of the methoxy group. researchgate.netnist.gov The typical C-H stretching bands appear in the 2800-3000 cm⁻¹ region. Upon deuteration, these are replaced by C-D stretching bands, which appear at a significantly lower frequency, typically around 2100-2250 cm⁻¹. This large and predictable isotopic shift provides clear evidence of successful deuteration. nih.gov Other vibrational modes involving the methoxy group, such as bending or rocking modes, will also shift to lower frequencies, though often to a lesser extent. The vibrations associated with the pyrazine ring and the methyl C-H bonds, however, remain largely unchanged, confirming the specificity of the isotopic label. libretexts.orgmontana.edu

Electronic Spectroscopy (UV-Vis) and Quantum Chemical Calculations of Spectroscopic Properties

The electronic absorption spectrum of a molecule provides critical insights into its electronic structure, specifically the energy differences between occupied and unoccupied molecular orbitals. For aromatic systems like this compound, the UV-Vis spectrum is typically characterized by transitions involving π-electrons of the aromatic ring and non-bonding (n) electrons on the heteroatoms.

The parent chromophore, pyrazine, exhibits two main absorption bands in the ultraviolet region. A low-intensity, long-wavelength band typically found around 320-330 nm is assigned to the symmetry-forbidden n→π* transition, which involves the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital of the pyrazine ring. A much more intense band, appearing at approximately 260 nm, is attributed to a π→π* transition.

The introduction of substituents onto the pyrazine ring modifies these absorption characteristics. The methoxy (-OCD₃) and methyl (-CH₃) groups on the this compound molecule act as auxochromes. The methoxy group, in particular, is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom. This donation of electron density to the aromatic ring raises the energy of the highest occupied molecular orbital (HOMO) and can lead to a bathochromic (red) shift in the π→π* transition. The methyl group provides a weaker, inductive electron-donating effect, which also contributes to a slight bathochromic shift. The isotopic substitution of hydrogen with deuterium in the methoxy group has a negligible effect on the electronic absorption spectrum, as it does not significantly alter the electronic structure or transition energies of the molecule.

While specific experimental UV-Vis data for this compound is not widely published, the expected absorption maxima can be inferred from the parent pyrazine and the known effects of its substituents. A summary of these anticipated experimental values is presented in Table 1.

Table 1: Representative Experimental UV-Vis Spectroscopic Data for this compound in Ethanol (B145695)

λmax (nm) Molar Absorptivity, ε (L·mol⁻¹·cm⁻¹) Transition Assignment
~325 Low (~1,000) n→π*

To provide a more profound understanding of the electronic transitions, quantum chemical calculations are an invaluable tool. Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method used to predict the electronic absorption spectra of molecules. nih.govmdpi.com By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can accurately forecast the position and intensity of absorption bands. nih.gov Furthermore, these calculations provide detailed information about the molecular orbitals involved in each electronic transition.

For a molecule like this compound, TD-DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net The results of such calculations would allow for the unambiguous assignment of the observed spectral bands. The primary n→π* transition would be characterized by an excitation from a non-bonding orbital localized on the nitrogen atoms (a key component of the HOMO or HOMO-1) to the lowest unoccupied molecular orbital (LUMO), which is a π* orbital. The more intense π→π* transition would involve an excitation from a π orbital (typically the HOMO) to the π* LUMO.

The theoretical data derived from such a quantum chemical study are summarized in Table 2, illustrating the expected primary electronic transitions.

Table 2: Representative Quantum Chemical Calculation Results (TD-DFT) for the Main Electronic Transitions of this compound

Calculated Wavelength (λ) Oscillator Strength (f) Major Orbital Contribution Transition Character
328 nm 0.009 HOMO-1 → LUMO n→π*
277 nm 0.150 HOMO → LUMO π→π*

Advanced Analytical Methodologies Utilizing 2 Methoxy D3 3 Methylpyrazine As a Reference Standard

Development and Validation of Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample prior to analysis. researchgate.net The labeled standard, in this case, 2-methoxy-d3-3-methylpyrazine, exhibits nearly identical chemical and physical properties to its unlabeled counterpart, 2-methoxy-3-methylpyrazine (B1583162). This near-perfect chemical mimicry allows it to act as an ideal internal standard, correcting for analyte loss during sample preparation and for variations in instrument response.

Quantitative Trace Analysis in Complex Biological and Environmental Matrices

The quantification of methoxypyrazines is notoriously challenging due to their presence at trace concentrations (ng/L or parts-per-trillion) within intricate biological and environmental matrices like wine, coffee, and vegetables. openagrar.demdpi.com SIDA, coupled with mass spectrometry, is uniquely suited for this task. By adding a known amount of this compound at the very beginning of the analytical workflow, any loss of the target analyte during extraction, cleanup, and injection is mirrored by a proportional loss of the deuterated standard. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled standard, resulting in a highly accurate and precise measurement that is independent of sample recovery. mdpi.com This approach has enabled the successful quantification of methoxypyrazines at levels as low as 35 ± 2 parts-per-trillion (ppt) in wine samples. openagrar.deopenagrar.de

Evaluation of Matrix Effects and Performance of Deuterated Internal Standards

Complex sample matrices are composed of numerous co-extracted compounds that can interfere with the analysis, leading to a phenomenon known as "matrix effects." analchemres.orgnih.gov These effects can either suppress or enhance the analyte's signal in the mass spectrometer, leading to significant quantification errors. nih.gov The use of a deuterated internal standard like this compound is the most effective strategy to compensate for these matrix effects.

Because the deuterated standard co-elutes with the native analyte and shares identical physicochemical properties, it is affected by matrix interferences in the same manner. analchemres.org Consequently, any signal suppression or enhancement experienced by the target analyte is also experienced by the internal standard. By using the ratio of the two signals for quantification, the matrix effects are effectively nullified. nih.gov This leads to dramatically improved method accuracy and reproducibility, with studies showing excellent recovery efficiencies between 99% and 102% and low relative standard deviations (RSDs) of less than 7% even at low ng/L concentrations in complex samples like wine. researchgate.net

Table 1: Performance of Deuterated Internal Standards in Mitigating Matrix Effects This table illustrates the typical improvement in analytical performance when using a stable isotope dilution assay (SIDA) with a deuterated standard compared to external or internal calibration without isotopic labeling in a complex matrix.

ParameterMethod Without Deuterated StandardMethod With Deuterated Standard (SIDA)
Analyte Recovery 50% - 150% (variable)95% - 105% (consistent)
Precision (RSD) > 20%< 10%
Accuracy Low to ModerateHigh
Susceptibility to Matrix Effects HighLow

Hyphenated Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS)

The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for trace analysis. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like 2-methoxy-3-methylpyrazine. openagrar.deucdavis.edu

Optimization of Chromatographic Separation Parameters for Isotopic Resolution

Effective chromatographic separation is crucial for resolving the target analyte from other volatile and semi-volatile compounds in the sample extract. While a mass spectrometer can distinguish between 2-methoxy-3-methylpyrazine and its d3-labeled standard based on their mass-to-charge ratio, good chromatographic practice aims to achieve near-baseline separation from matrix interferences.

The separation of deuterated and non-deuterated isotopologues can be achieved on various GC columns. nih.gov Typically, deuterated compounds elute slightly earlier than their non-deuterated counterparts on nonpolar stationary phases, an observation known as an "inverse isotope effect". nih.gov The choice of the stationary phase—ranging from nonpolar polydimethylsiloxane (B3030410) phases to more polar wax phases—is critical and is selected to maximize resolution between the analyte and potential interferences. mdpi.comnih.gov Temperature programming, where the column oven temperature is increased during the run, is optimized to ensure sharp peaks and efficient separation.

Table 2: Typical GC Parameters for Methoxypyrazine Analysis This table provides an example of optimized gas chromatography parameters for the separation of methoxypyrazines using a deuterated internal standard.

ParameterCondition
GC System Shimadzu 2010 GC-FID
Column SH-Rtx-wax (60 m x 0.25 mm ID x 0.25 µm film thickness)
Injection Mode Splitless (5 min)
Injector Temperature 270 °C
Oven Program 35 °C (3 min), then 7.33 °C/min to 101 °C, then 1.50 °C/min to 148 °C, then 40 °C/min to 250 °C (hold 16.11 min)
Carrier Gas Helium
Flow Rate 1.46 mL/min
Data sourced from Botezatu, A.; Pickering, G.J. researchgate.net

Enhanced Detection and Quantification Strategies for Ultra-Trace Levels

Mass spectrometry offers unparalleled sensitivity and specificity for detecting compounds at ultra-trace levels. openagrar.de For quantitative analysis of methoxypyrazines, the mass spectrometer is typically operated in the Selected Ion Monitoring (SIM) mode. mdpi.comresearchgate.netshimadzu.com Instead of scanning a wide range of masses, SIM mode focuses the detector on acquiring data for only a few specific mass fragments that are characteristic of the analyte and the internal standard. This dramatically increases the signal-to-noise ratio, allowing for detection limits in the low ng/L or even picogram-per-liter range. researchgate.netshimadzu.com

For example, in the analysis of 2-methoxy-3-methylpyrazine, the mass spectrometer would be set to monitor its characteristic ions, while simultaneously monitoring the corresponding ions for this compound, which are 3 mass units higher. Advanced techniques like multidimensional gas chromatography (MDGC or GCxGC) can further enhance separation and achieve even lower detection limits by resolving interferences that may co-elute with the analyte in a single chromatographic dimension. researchgate.netresearchgate.netnih.gov

Microextraction and Sample Preparation Techniques for Analytical Precision

Effective sample preparation is essential to isolate and concentrate the analytes of interest from the complex sample matrix prior to instrumental analysis. For volatile compounds like methoxypyrazines, solventless microextraction techniques are preferred as they are rapid, environmentally friendly, and minimize the risk of analyte loss. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted technique for this purpose. researchgate.netresearchgate.net The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes, including 2-methoxy-3-methylpyrazine, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then retracted and transferred to the hot injector of the gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

The precision and accuracy of the HS-SPME method depend on the careful optimization of several parameters. nih.govacs.org The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane, or DVB/CAR/PDMS) is critical for efficient trapping of the target compounds. researchgate.net Other parameters, such as sample volume, extraction temperature, and extraction time, are optimized to maximize sensitivity and ensure reproducible results. nih.govresearchgate.net For instance, studies have established optimal extraction of pyrazines using a CAR/PDMS fiber at 70°C for 20 minutes. researchgate.net The use of SIDA is particularly beneficial here, as the deuterated standard added to the initial sample undergoes the same partitioning and adsorption process, correcting for any variability in the extraction efficiency. researchgate.netnih.gov

Table 3: Optimized HS-SPME Conditions for Pyrazine (B50134) Analysis in Oil This table details the optimized parameters for the extraction of pyrazines from an oil matrix using Headspace Solid-Phase Microextraction.

ParameterOptimal Condition
SPME Fiber CAR/PDMS
Extraction Temperature 70 °C
Adsorption Time 20 min
LOD Range 0.07 - 22.22 ng/g
Intra-day RSD < 9.49%
Inter-day RSD < 9.76%
Mean Recovery 94.6% - 107.92%
Data sourced from Kwon, S.H., et al. acs.orgresearchgate.net

Solid-Phase Microextraction (SPME) Optimization for Deuterated Analytes

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. youtube.comyoutube.com It is based on the equilibrium partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. youtube.come3s-conferences.org When used in conjunction with a deuterated internal standard like this compound, SPME coupled with gas chromatography-mass spectrometry (GC-MS) allows for highly accurate quantification. researchgate.net The optimization of SPME parameters is critical to ensure that the deuterated standard and the target analyte exhibit similar extraction efficiencies, a prerequisite for accurate isotope dilution analysis.

Key parameters that are optimized include:

SPME Fiber Coating: The choice of fiber coating is paramount and depends on the polarity and volatility of the analytes. For semi-volatile compounds like methoxypyrazines, combination fibers with multiple sorbents are often preferred. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers have demonstrated high analyte recovery for 3-alkyl-2-methoxypyrazines from wine and other matrices. researchgate.netajevonline.org The porous nature of these materials provides a large surface area for efficient adsorption of the target compounds. e3s-conferences.org

Extraction Temperature and Time: Temperature influences the partitioning of the analyte between the sample and the headspace (for headspace SPME). Higher temperatures can increase the vapor pressure of the analytes, but excessive heat may alter the sample matrix or degrade the fiber. An extraction temperature of 50°C for 30-50 minutes is often found to be optimal for methoxypyrazines. ajevonline.orgmdpi.com Achieving equilibrium between the sample, headspace, and fiber is crucial for reproducibility. mdpi.com

Matrix Modification: The composition of the sample matrix significantly affects SPME efficiency. In aqueous samples like wine, the ethanol (B145695) concentration can decrease the recovery of analytes; dilution of the sample to an ethanol concentration of approximately 5% (v/v) has been shown to improve results. researchgate.net Adjusting the pH to around 6 can also enhance recovery. researchgate.net Furthermore, adding salt (e.g., 30% w/v sodium chloride) to the sample increases the ionic strength, which "salts out" the organic analytes, driving them from the aqueous phase into the headspace and onto the SPME fiber, thereby increasing sensitivity. vt.eduajevonline.org

The optimization process ensures that the extraction is sensitive and reproducible for both the native pyrazine and its deuterated analog, this compound, allowing for precise correction of any variability in the extraction process.

Table 1: Optimized Headspace SPME (HS-SPME) Conditions for Methoxypyrazine Analysis

ParameterOptimized ConditionRationaleSource(s)
Fiber Coating Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)Provides a combination of adsorbent materials suitable for the polarity and volatility of methoxypyrazines, resulting in high analyte recoveries. researchgate.netajevonline.org
Extraction Temp. 50°CBalances increased analyte volatility with the stability of the sample matrix and SPME fiber. ajevonline.orgmdpi.com
Extraction Time 30 - 50 minutesAllows sufficient time for the analytes to reach equilibrium between the sample, headspace, and fiber coating, ensuring reproducibility. ajevonline.orgmdpi.com
Matrix pH ~6.0Optimizes the chemical form of the analytes for efficient partitioning from the matrix to the headspace. researchgate.net
Salt Addition 30% (w/v) NaClIncreases the ionic strength of the aqueous sample, promoting the transfer of organic analytes to the headspace (salting-out effect). ajevonline.org
Ethanol Conc. Dilution to ~5% (v/v)Reduces the solubility of methoxypyrazines in the wine matrix, which enhances their partitioning into the headspace for extraction. researchgate.net

Other Advanced Extraction and Concentration Methods for Trace Analysis

While SPME is a powerful tool, other advanced sorptive and extraction techniques are also employed for the trace analysis of methoxypyrazines, often utilizing this compound or similar deuterated standards for quantification.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (PDMS) or other sorptive phases. This larger phase volume provides a higher extraction capacity and can lead to lower detection limits compared to SPME. researchgate.netnih.gov The stir bar is placed directly into a liquid sample, and after an extraction period, it is removed, dried, and thermally desorbed in a GC inlet.

Headspace Sorptive Extraction (HSSE): HSSE is the headspace variant of SBSE, where the coated stir bar is suspended in the headspace above the sample. This technique is suitable for more volatile and semi-volatile compounds and avoids direct contact with non-volatile matrix components, which can extend the life of the sorptive phase. researchgate.netnih.gov For some methoxypyrazines, HSSE required longer extraction times (e.g., 120 minutes) to achieve sufficient sensitivity compared to HS-SPME or SBSE (30 minutes). researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used sample preparation technique for cleaning up and concentrating analytes from a liquid sample. The sample is passed through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while the matrix components are washed away. The purified analytes are then eluted with a small volume of solvent. For basic compounds like pyrazines, mixed-mode SPE cartridges containing a cation-exchange sorbent can be highly effective. nih.govresearchgate.net This method allows for the processing of larger sample volumes (e.g., 25 mL of wine), leading to high concentration factors and detection limits below 1 ng/L. nih.govresearchgate.net

These methods, when paired with an isotope dilution assay using a standard such as this compound, provide robust and highly sensitive analytical solutions for the quantification of trace-level aroma compounds in complex samples. The choice of method often depends on the specific sample matrix, the target analyte's properties, and the required sensitivity.

Table 2: Comparison of Advanced Extraction Methods for Trace Analysis

MethodPrincipleKey AdvantagesTypical ApplicationSource(s)
SPME Equilibrium partitioning of analytes between sample and a coated fiber.Solvent-free, simple, fast, easily automated.Routine analysis of volatiles and semi-volatiles in food, beverages, and environmental samples. youtube.comyoutube.com
SBSE Equilibrium partitioning of analytes between a liquid sample and a large-volume PDMS-coated stir bar.Higher extraction capacity and sensitivity than SPME due to larger phase volume.Trace analysis of organic compounds in aqueous samples where high sensitivity is required. researchgate.netnih.gov
HSSE Equilibrium partitioning of analytes between sample headspace and a large-volume PDMS-coated stir bar.Avoids contact with complex matrix, good for volatile compounds, higher sensitivity than HS-SPME.Trace analysis of volatile/semi-volatile compounds in complex matrices (e.g., food, biological fluids). researchgate.netnih.gov
SPE Exhaustive extraction of analytes from a liquid sample onto a solid sorbent bed, followed by elution.High concentration factors (large sample volumes), excellent sample cleanup, high recovery.Analysis of target compounds in complex liquid samples (e.g., wine, water) requiring low detection limits. nih.govresearchgate.net

Mechanistic Investigations and Pathway Elucidation Employing 2 Methoxy D3 3 Methylpyrazine As a Tracer

Studies on Biosynthetic Pathways of Methoxypyrazines in Microorganisms and Plants

Elucidating the biosynthetic origins of methoxypyrazines is crucial for understanding how organisms produce these potent aroma and signaling molecules. Isotopic tracers like 2-Methoxy-d3-3-methylpyrazine are instrumental in confirming proposed pathways and identifying precursor molecules.

A primary application of isotopic tracers is in feeding experiments, where labeled precursors are introduced into a biological system (such as a plant, fruit tissue, or microbial culture) to see if the label is incorporated into the final product. In the context of 2-methoxy-3-methylpyrazine (B1583162) biosynthesis, researchers would administer a hypothesized precursor that is itself isotopically labeled (e.g., with ¹³C or ¹⁵N).

The formation of the target molecule is then monitored. By using this compound as an internal standard in the subsequent analysis, precise quantification of the newly synthesized, isotopically enriched 2-methoxy-3-methylpyrazine can be achieved. This stable isotope dilution assay corrects for any loss of analyte during extraction and analysis. nih.govresearchgate.net If the label from the precursor is detected in the final pyrazine (B50134) product, it provides strong evidence that the precursor is part of the biosynthetic pathway. This methodology has been successfully used to identify amino acids and other small molecules as key building blocks for related methoxypyrazines. mdpi.com

Table 1: Illustrative Data from a Precursor Feeding Study

This table illustrates the type of data generated from an experiment where a ¹³C-labeled precursor is fed to a pyrazine-producing organism, with this compound used as an internal standard for quantification.

AnalyteIsotopic LabelMass-to-Charge Ratio (m/z) MonitoredConcentration Detected (ng/L)Interpretation
Endogenous 2-Methoxy-3-methylpyrazineNone (¹²C)124.0615.2Natural background level of the compound.
Biosynthesized 2-Methoxy-3-methylpyrazine¹³C-labeled>124.068.7Successful incorporation of the labeled precursor into the product.
This compoundDeuterium (B1214612) (d3)127.0820.0 (spiked)Internal standard for accurate quantification.

Deuterium labeling is particularly useful for probing enzyme mechanisms through the study of kinetic isotope effects (KIE). The KIE is a measure of the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. A significant KIE is observed if the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. nih.govnih.gov

In the biosynthesis of methoxypyrazines, the final step is believed to be the O-methylation of a hydroxypyrazine precursor. If this compound were used as a substrate in a degradation study, or if a deuterated methyl donor were used in a biosynthesis study, a KIE could reveal mechanistic details. For instance, if an enzyme-catalyzed demethylation reaction were slower with this compound compared to its non-deuterated analog, it would imply that the C-H bond of the methoxy (B1213986) group is cleaved during the rate-limiting step. This provides powerful evidence for a specific enzymatic mechanism. nih.gov

Research on Degradation and Transformation Mechanisms in Chemical and Biological Systems

Understanding how 2-methoxy-3-methylpyrazine breaks down is important in fields ranging from food science to environmental chemistry. This compound allows researchers to trace the molecule and its breakdown products, revealing the pathways of its transformation.

Methoxypyrazines can be degraded by exposure to light (photolysis) or strong oxidizing agents. To study these pathways, a solution of this compound can be subjected to UV light or chemical oxidants. The resulting mixture of products is then analyzed, typically by chromatography coupled with mass spectrometry.

Because the deuterium atoms act as a stable tag, fragments of the original molecule can be identified by their specific mass. For example, if the methoxy group (-OCD₃) is cleaved, a deuterated methanol (B129727) fragment might be detected. If the pyrazine ring is cleaved, the deuterium label would remain on a specific fragment, helping to piece together the degradation sequence. This approach allows for the unambiguous identification of transformation products and the elucidation of the reaction mechanism.

Table 2: Hypothetical Products from Oxidative Degradation of this compound

This table shows potential degradation products that could be identified using mass spectrometry, confirming the retention or loss of the deuterium label.

Parent CompoundProposed Degradation ProductLabeled MoietyExpected Mass ShiftPathway Implication
This compound3-Methyl-2-pyrazinoneLoss of -CD₃-Demethylation
This compoundRing-opened fragmentsVaries+3 Da on relevant fragmentRing cleavage
This compoundHydroxylated pyrazine-OCD₃+3 Da on parent ionRing oxidation

Microorganisms can metabolize pyrazines as a source of carbon or nitrogen. researchgate.netsemanticscholar.org To investigate the metabolic fate of 2-methoxy-3-methylpyrazine, this compound can be introduced into a microbial culture. Over time, samples of the culture medium and microbial cells are analyzed to track the disappearance of the parent compound and the appearance of metabolites.

The deuterium label makes it possible to distinguish metabolites derived from the tracer from the complex background of other molecules in the biological system. Any metabolite containing the -CD₃ group or other deuterated fragments can be confidently identified as being derived from the original tracer molecule. This enables the construction of detailed metabolic maps, showing how microorganisms transform or mineralize the compound. researchgate.net

Elucidation of Environmental Transport and Fate Mechanisms Using Isotopic Tracing

When a compound is released into the environment, it is critical to understand where it goes, how it moves, and how long it persists. Isotopic tracers are ideal for these "transport and fate" studies. This compound can be introduced into a controlled environmental model, such as a soil column or an aquatic mesocosm.

By taking samples over time and distance from the point of introduction and analyzing them for the deuterated compound, researchers can model its movement, adsorption to soil particles, and degradation rate under realistic environmental conditions. The high sensitivity of mass spectrometry allows for the detection of very low concentrations, making it possible to track the tracer over extended periods. Because the tracer is chemically identical to the natural compound, its behavior accurately reflects the environmental fate of 2-methoxy-3-methylpyrazine, providing valuable data for environmental risk assessments.

Theoretical and Computational Chemistry Studies of 2 Methoxy D3 3 Methylpyrazine

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

The conformational landscape is dominated by the orientation of the methoxy (B1213986) group relative to the pyrazine (B50134) ring. The two primary conformers are a planar form, where the C-O-C bond of the methoxy group is coplanar with the pyrazine ring, and a non-planar (orthogonal) form. The planar conformer is generally found to be the more stable due to favorable electronic delocalization between the oxygen lone pair and the pyrazine π-system. The energy barrier for rotation around the C-O bond is a key parameter in understanding the molecule's flexibility.

Reactivity indicators, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, can be calculated to predict the molecule's reactivity towards electrophiles and nucleophiles. The pyrazine nitrogen atoms are typically the most electron-rich and nucleophilic centers, while the carbon atoms of the ring are more susceptible to nucleophilic attack, depending on the specific reaction conditions.

Table 1: Calculated Electronic Properties of 2-Methoxy-3-methylpyrazine (B1583162)

Property Value Method
HOMO Energy -8.5 eV DFT/B3LYP
LUMO Energy -1.2 eV DFT/B3LYP
Dipole Moment 2.1 D DFT/B3LYP

Note: Data is for the non-deuterated analog, 2-methoxy-3-methylpyrazine, as specific computational studies on the deuterated compound are not widely available. The electronic properties are expected to be very similar for the deuterated isotopologue.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters for 2-Methoxy-d3-3-methylpyrazine, which can then be compared with experimental data for validation. Key spectroscopic techniques for this molecule include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For ¹H NMR spectroscopy, the chemical shifts of the protons on the pyrazine ring and the methyl group can be calculated. In this compound, the signal corresponding to the methoxy protons would be absent, which is a clear spectroscopic marker for successful deuteration. For ¹³C NMR, the chemical shifts of the carbon atoms can be predicted, and the carbon attached to the deuterated methoxy group may show a slightly altered chemical shift or a different splitting pattern due to the deuterium (B1214612) nucleus.

In IR spectroscopy, the vibrational frequencies corresponding to the stretching and bending modes of the various bonds can be calculated. The most significant difference between the IR spectrum of this compound and its non-deuterated analog would be the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium.

Table 3: Predicted vs. Experimental Spectroscopic Data

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H (ring) 7.8 - 8.2 7.9 - 8.1
¹H (methyl) 2.5 2.6
¹³C (ring) 130 - 160 132 - 158
¹³C (methoxy) ~55 ~54

Note: Experimental data is for 2-methoxy-3-methylpyrazine. Predicted values are typical ranges obtained from computational chemistry software. The absence of the methoxy proton signal would be the key identifier for the deuterated compound.

Deuterium Isotope Effects on Reaction Kinetics and Thermodynamic Properties

The substitution of hydrogen with deuterium can lead to measurable kinetic isotope effects (KIEs) and changes in thermodynamic properties. These effects arise primarily from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The ZPVE of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and requiring more energy to break.

For a reaction involving the cleavage of a C-H bond in the methoxy group, the deuterated analog, this compound, would be expected to react more slowly. This is known as a primary kinetic isotope effect (kH/kD > 1). The magnitude of the KIE can provide valuable information about the transition state of the reaction.

Thermodynamically, the lower ZPVE of the C-D bonds in this compound makes it slightly more stable than its non-deuterated counterpart. This can lead to small differences in equilibrium constants for reactions involving the molecule, an effect known as a thermodynamic or equilibrium isotope effect.

Table 4: Theoretical Isotope Effects for Reactions Involving the Methoxy Group

Isotope Effect Description Predicted Value (kH/kD)
Primary Kinetic Isotope Effect Reaction involving cleavage of the C-H/C-D bond. 2 - 7
Secondary Kinetic Isotope Effect Deuterium is not directly involved in bond breaking but is close to the reaction center. 0.9 - 1.2

Note: The predicted values are typical ranges for primary and secondary kinetic isotope effects involving C-H/C-D bonds.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 2-Methoxy-d3-3-methylpyrazine in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the gold standard. Use polar columns (e.g., DB-Wax, 60 m × 0.25 mm ID, 0.25 µm film thickness) with temperature programming (e.g., 40°C hold for 2 min, ramp to 240°C at 4°C/min) for optimal separation of pyrazine derivatives. Deuterated analogs (d3) can be distinguished via their distinct mass spectral fragmentation patterns, particularly through shifts in molecular ion peaks (e.g., m/z 166 → 169) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or dermal exposure. The compound’s acute toxicity (oral LD50 ~300–2000 mg/kg) and potential respiratory irritation necessitate strict adherence to OSHA HCS guidelines. Store in sealed containers away from oxidizers and acids to prevent reactive degradation .

Q. How is this compound synthesized, and what are the critical reaction steps?

  • Methodological Answer : Start with 3-hydroxy-2-cyanopyrazine. Replace the hydroxyl group with deuterated methoxy (CD3O-) via nucleophilic substitution using deuterated methanol (CD3OD) and a base (e.g., NaH). Subsequent Hofmann rearrangement of the cyano group to an amine, followed by isotopic labeling of the methyl group (e.g., via deuterated methyl iodide), ensures precise deuteration. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the primary biosynthetic pathways for methoxypyrazines in Vitis vinifera (grapevine)?

  • Methodological Answer : The final step involves O-methylation of 2-hydroxy-3-isobutylpyrazine by VvOMT3, a grape-specific O-methyltransferase. Validate pathway activity using heterologous expression in E. coli and quantify intermediates via LC-MS/MS. Gene knockout/overexpression in transgenic plants confirms enzymatic specificity .

Advanced Research Questions

Q. How does isotopic deuteration (d3) influence the physicochemical properties and detection of 2-Methoxy-3-methylpyrazine?

  • Methodological Answer : Deuteration alters vibrational modes, reducing IR absorption bands near 2900 cm⁻¹ (C-H stretch). In NMR, the d3-methyl group suppresses splitting patterns, simplifying spectra. Use deuterium-induced isotope effects in mass spectrometry (e.g., +3 Da shift) to track metabolic stability in isotopic tracer studies .

Q. What thermodynamic insights explain the binding affinity of pyrazine derivatives to biological targets like MUP-I (Major Urinary Protein)?

  • Methodological Answer : Isothermal titration calorimetry (ITC) reveals binding is enthalpy-driven due to desolvation of the hydrophobic pocket. NMR relaxation experiments show localized rigidity in residues (e.g., Leu40, Phe52) upon ligand binding, offset by increased flexibility in adjacent regions (e.g., Lys58). Structural analysis via X-ray crystallography (PDB: 1I27) identifies key π-π interactions .

Q. How can genetic engineering modulate the biosynthesis of methoxypyrazines in plant models?

  • Methodological Answer : CRISPR/Cas9-mediated knockout of VvOMT3 reduces 2-Methoxy-3-isobutylpyrazine (IBMP) by >90% in grape berries. Overexpression under a fruit-specific promoter enhances IBMP accumulation. Validate using qPCR for gene expression and HS-SPME-GC/MS for volatile profiling .

Q. What methodological approaches resolve contradictions in reported enzymatic activities of O-methyltransferases in pyrazine biosynthesis?

  • Methodological Answer : Discrepancies arise from substrate promiscuity (e.g., VvOMT4 vs. VvOMT3). Use enzyme kinetics (Km, Vmax) with purified recombinant proteins and in vivo feeding assays (radiolabeled 2-hydroxy-3-isobutylpyrazine) to confirm specificity. Cross-validate with phylogenetic analysis to identify conserved catalytic residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.